
1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of a hydroxy group, a trifluoromethyl group, and a xanthenone core, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one typically involves the introduction of the trifluoromethyl group into the xanthenone core. One common method includes the reaction of 1-hydroxyxanthen-9-one with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
- 1-Hydroxy-6-(trifluoromethyl)benzotriazole
- 1-Hydroxy-6-(trifluoromethyl)benzene
- 1-Hydroxy-6-(trifluoromethyl)anthracene
Uniqueness: 1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one is unique due to its xanthenone core, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
Molecular Formula |
C14H7F3O3 |
|---|---|
Molecular Weight |
280.20 g/mol |
IUPAC Name |
1-hydroxy-6-(trifluoromethyl)xanthen-9-one |
InChI |
InChI=1S/C14H7F3O3/c15-14(16,17)7-4-5-8-11(6-7)20-10-3-1-2-9(18)12(10)13(8)19/h1-6,18H |
InChI Key |
BLHXKDITIIZQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


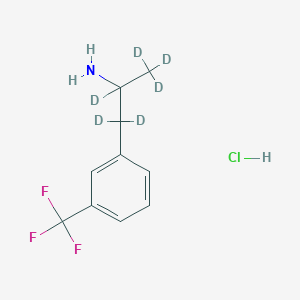
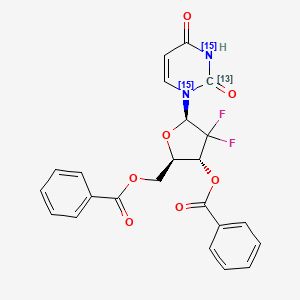
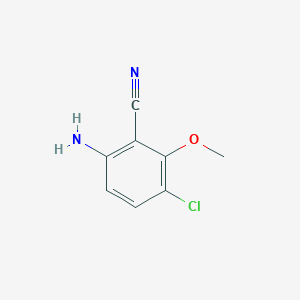
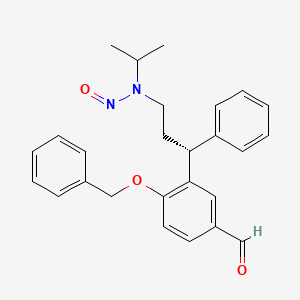
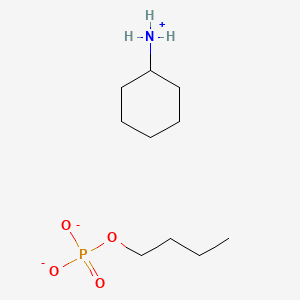
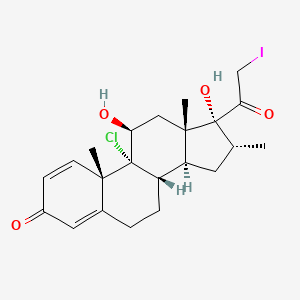
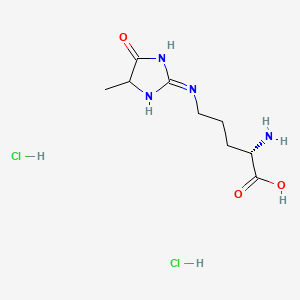

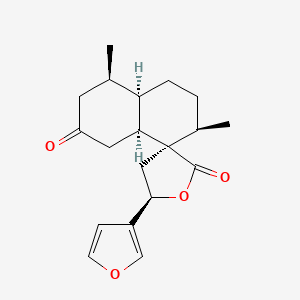
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-chloro-N-(2,6-dichlorophenyl)acetamide)](/img/structure/B13849982.png)
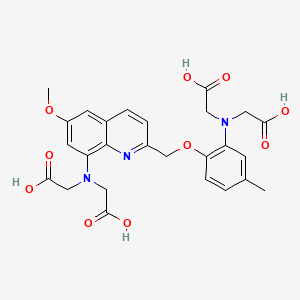
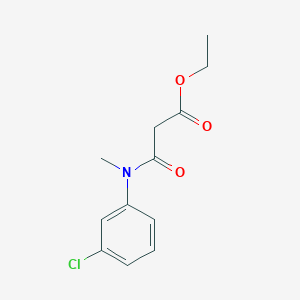
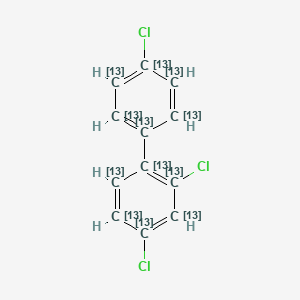
![1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine](/img/structure/B13850015.png)
